molecular formula C10H11FO3 B1295127 Ethyl 2-(4-fluorophenyl)-2-hydroxyacetate CAS No. 7550-03-0

Ethyl 2-(4-fluorophenyl)-2-hydroxyacetate

Cat. No.: B1295127
CAS No.: 7550-03-0
M. Wt: 198.19 g/mol
InChI Key: CNCGHQKCIUHNRW-UHFFFAOYSA-N
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Description

Ethyl 2-(4-fluorophenyl)-2-hydroxyacetate is a fluorinated organic ester characterized by a hydroxyl group and a 4-fluorophenyl substituent on the α-carbon of the acetate backbone. Its molecular formula is C₁₀H₁₁FO₃, with a molecular weight of 198.19 g/mol . This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of fluorinated bioactive molecules. Its structure combines the lipophilicity of the 4-fluorophenyl group with the reactivity of the hydroxyl and ester functionalities, enabling applications in asymmetric catalysis and heterocyclic chemistry .

Properties

IUPAC Name

ethyl 2-(4-fluorophenyl)-2-hydroxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7/h3-6,9,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNCGHQKCIUHNRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20996956
Record name Ethyl (4-fluorophenyl)(hydroxy)acetate
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Molecular Weight

198.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7550-03-0
Record name Ethyl 4-fluoro-α-hydroxybenzeneacetate
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Record name Ethyl 4-fluorophenylglycolate
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Record name Ethyl (4-fluorophenyl)(hydroxy)acetate
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Record name Ethyl 4-fluorophenylglycolate
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(4-fluorophenyl)-2-hydroxyacetate can be synthesized through several methods. One common approach involves the esterification of 2-(4-fluorophenyl)-2-hydroxyacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-fluorophenyl)-2-hydroxyacetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 2-(4-fluorophenyl)-2-oxoacetate.

    Reduction: The ester group can be reduced to form the corresponding alcohol, ethyl 2-(4-fluorophenyl)-2-hydroxyethanol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under appropriate conditions.

Major Products Formed

    Oxidation: Ethyl 2-(4-fluorophenyl)-2-oxoacetate.

    Reduction: Ethyl 2-(4-fluorophenyl)-2-hydroxyethanol.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(4-fluorophenyl)-2-hydroxyacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-(4-fluorophenyl)-2-hydroxyacetate involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially inhibiting their activity. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Ethyl 2-(4-chloro-3-fluorophenyl)-2-hydroxyacetate (CAS 1247619-04-0)

  • Molecular Formula : C₁₀H₁₀ClFO₃
  • Key Differences : Substitution of a chlorine atom at the 3-position of the phenyl ring enhances electronegativity and steric bulk compared to the parent compound. This modification increases lipophilicity (logP ≈ 2.8) and may alter metabolic stability in vivo .
  • Applications : Used in the synthesis of kinase inhibitors due to improved halogen-bonding interactions with target proteins .

Ethyl 2-(2,4-difluorophenyl)acetate

  • Molecular Formula : C₁₀H₁₀F₂O₂
  • Key Differences : The absence of a hydroxyl group and the presence of two fluorine atoms at the 2- and 4-positions reduce hydrogen-bonding capacity but enhance thermal stability (decomposition temperature >200°C).
  • Crystallography : Exhibits a planar phenyl ring with C–F bond lengths of 1.35 Å, influencing crystal packing and solubility .

Analogues with Heteroatom Modifications

Ethyl 2-((4-fluorophenyl)thio)-2-hydroxyacetate

  • Key Feature : Replacement of the hydroxyl oxygen with a sulfur atom introduces thioether functionality.
  • Reactivity : Forms a radical intermediate under oxidative conditions, leading to byproduct formation (e.g., in air-exposed reactions) with diminished yields (~60%) .
  • Applications : Explored in radical-mediated C–S bond-forming reactions .

Ethyl 2-(4-fluorophenoxy)acetate (CAS 2248-56-8)

  • Molecular Formula : C₁₀H₁₁FO₃
  • Key Differences: A phenoxy group replaces the hydroxyl, reducing acidity (pKa ~10 vs. ~8 for the parent compound).
  • Synthesis: Achieves high yields (95.6%) via nucleophilic substitution between ethyl bromoacetate and 4-fluorophenol .

Phosphorylated and Acetoacetate Derivatives

Ethyl 2-(dimethoxyphosphoryl)-2-(4-fluorophenyl)-2-hydroxyacetate (8c)

  • Molecular Formula : C₁₂H₁₆FO₆P
  • Key Feature : Incorporation of a dimethoxyphosphoryl group enhances polarity and chelating ability.
  • NMR Data : Distinctive ¹H NMR signals at δ 1.22 (t, J = 7.1 Hz, 3H, CH₂CH₃) and δ 3.85/3.61 (d, 3JPH = 11.4 Hz, 6H, PO(OCH₃)₂) .
  • Applications : Used in asymmetric phosphorylations for chiral phosphate synthesis .

Ethyl 2-(4-chlorophenoxy)acetoacetate (CAS 10263-19-1)

  • Molecular Formula : C₁₂H₁₃ClO₄
  • Key Differences: An acetoacetate backbone with a 4-chlorophenoxy group enables keto-enol tautomerism, influencing reactivity in Claisen condensations .

Data Table: Comparative Analysis

Compound Molecular Formula Key Substituents logP Applications Reference
This compound C₁₀H₁₁FO₃ 4-FPh, OH ~2.5 Asymmetric catalysis, pharmaceuticals
Ethyl 2-(4-chloro-3-fluorophenyl)-2-hydroxyacetate C₁₀H₁₀ClFO₃ 3-Cl, 4-FPh, OH ~2.8 Kinase inhibitors
Ethyl 2-(2,4-difluorophenyl)acetate C₁₀H₁₀F₂O₂ 2,4-diFPh ~3.0 Crystallography studies
Ethyl 2-(4-fluorophenoxy)acetate C₁₀H₁₁FO₃ 4-FPhO ~2.6 High-yield synthesis

Biological Activity

Ethyl 2-(4-fluorophenyl)-2-hydroxyacetate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound features a fluorinated phenyl ring, which enhances its biological activity through improved binding affinity to various molecular targets. The presence of hydroxyl and ester functional groups allows for hydrogen bonding interactions, potentially influencing enzyme inhibition and protein-ligand interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by interacting with their active sites, thereby altering their activity.
  • Protein Binding : The fluorine atom enhances the compound's lipophilicity and binding affinity, making it a suitable candidate for targeting proteins involved in various biological pathways .
  • Modulation of Biological Pathways : As a precursor in the synthesis of active pharmaceutical ingredients, it can modulate pathways related to disease mechanisms.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits notable biological activities:

  • Antitumor Activity : Some derivatives of this compound have shown potential as inhibitors of the PD-1/PD-L1 complex, which is crucial in cancer immunotherapy. For instance, compounds derived from similar structures displayed low nanomolar inhibitory activities against PD-L1, indicating that modifications to the ethyl ester can enhance therapeutic efficacy .
  • Enzyme Interaction : The compound has been utilized in studies involving enzyme inhibition, showcasing its role as a competitive inhibitor in various biochemical assays.

Case Studies

  • Synthesis and Evaluation : A study focused on synthesizing derivatives of this compound and evaluating their biological activities. The synthesized compounds were tested for their ability to disrupt PD-1/PD-L1 interactions, with some showing promising results in both in vitro and cellular assays .
  • Pharmaceutical Applications : this compound serves as an intermediate in the synthesis of Aprepitant, an antiemetic drug. Its efficient synthesis routes are critical for ensuring drug availability and accessibility.

Comparative Analysis

A comparison with similar compounds highlights the unique properties of this compound:

Compound NameKey FeaturesBiological Activity
Ethyl 2-(4-chlorophenyl)-2-hydroxyacetateChlorine substituentModerate enzyme inhibition
Ethyl 2-(4-bromophenyl)-2-hydroxyacetateBromine substituentLower binding affinity
This compound Fluorine substituent enhances stabilityHigh binding affinity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-(4-fluorophenyl)-2-hydroxyacetate
Reactant of Route 2
Ethyl 2-(4-fluorophenyl)-2-hydroxyacetate

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